4-O-Desmethyl 4-O-Ethyl Trimethoprim-D5
Description
Properties
Molecular Formula |
C₁₅H₁₅D₅N₄O₃ |
|---|---|
Molecular Weight |
309.38 |
Synonyms |
5-[(4-Ethoxy-3,5-dimethoxyphenyl)methyl]-2,4-pyrimidinediamine-D5; _x000B_2,4-Diamino-5-(4-ethoxy-3,5-dimethoxybenzyl)pyrimidine-D5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties
- Molecular Weight: 309.38 g/mol
- Purity: >95% (HPLC)
- Storage: +4°C (short-term), with room-temperature transport stability .
Comparison with Structurally Similar Compounds
Structural Analogues and Isotopologues
The table below compares 4-O-Desmethyl 4-O-Ethyl Trimethoprim-D5 with deuterated and non-deuterated analogues of Trimethoprim impurities:
Functional Differences and Research Findings
- Deuterium Labeling: The D5 variant of 4-O-Desmethyl 4-O-Ethyl Trimethoprim minimizes isotopic interference in mass spectrometry, offering superior resolution compared to non-deuterated impurities (e.g., 4-Hydroxy Trimethoprim-d₉, MW 315.37) .
- Cross-Compound Utility : Ethopabate-D5 (a structurally distinct deuterated compound) shares similar analytical applications but targets a different parent drug, highlighting the specificity of deuterium labeling in method development .
Pharmacological and Analytical Performance
- Chromatographic Behavior: The D5 label reduces retention time variability by 15% in reversed-phase HPLC compared to non-deuterated impurities, improving reproducibility in batch analyses .
Research Implications and Limitations
- Advantages : The compound’s high isotopic purity (>95%) ensures reliable quantification in complex matrices, addressing challenges in therapeutic drug monitoring .
Preparation Methods
Route 1: Sequential Demethylation, Ethylation, and Deuteration
This method adapts classical trimethoprim synthesis with deuterium incorporation:
Step 1: Condensation of 3,4,5-Trimethoxybenzaldehyde and Ethyl Cyanoacetate
Step 2: Hydroreduction with Deuterated Agents
Step 3: Guanidine Cyclization in Deuterated Media
Step 4: Ethylation and Final Deuteration
Route 2: Direct Isotopic Exchange Post-Synthesis
For late-stage deuteration:
-
Synthesize non-deuterated 4-O-Desmethyl 4-O-Ethyl Trimethoprim via Route 1.
-
Deuterium Exchange : Expose to D₂O under acidic (pH 3–4) or basic (pH 9–10) conditions at 80°C for 48 h.
-
Limitations : Lower regioselectivity; ~30–40% deuteration at labile H sites.
Optimization and Analytical Validation
Reaction Parameter Optimization
Q & A
Q. How should researchers address batch-to-batch variability in isotopic labeling during synthesis?
- Methodological Answer :
- Quality Control (QC) : Implement real-time monitoring via inline FTIR or Raman spectroscopy during synthesis.
- Batch Correction : Use multivariate analysis (e.g., PCA) to detect and adjust for isotopic drift.
- Documentation : Report batch-specific deuterium enrichment ratios in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
